Nvp-bag956

Catalog No.
S520395
CAS No.
853910-02-8
M.F
C28H21N5
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-bag956

CAS Number

853910-02-8

Product Name

Nvp-bag956

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

Molecular Formula

C28H21N5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3

InChI Key

GVPAGJWVBUZHNQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BAG-956; BAG 956; BAG956; NVP-BAG956; NVP-BAG-956; NVP-BAG 956.

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Description

The exact mass of the compound Nvp-bag956 is 418.23871 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-BAG956 is a small molecular compound recognized for its role as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). With a chemical structure denoted by the CAS number 853910-02-8, NVP-BAG956 exhibits ATP-competitive properties, which allow it to effectively interfere with the phosphorylation processes critical for cellular signaling pathways, particularly those involving the AKT pathway. This compound is primarily utilized in research settings to explore its potential therapeutic applications in cancer treatment and other diseases characterized by aberrant PI3K/AKT signaling .

NVP-BAG956 acts as a dual inhibitor within the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival [1, 2]. Here's how it works:

  • PI3K Inhibition: NVP-BAG956 competes with ATP for binding to the ATP binding pocket of PI3K isoforms. This prevents PI3K from phosphorylating phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger in the pathway [1, 2].
  • PDK1 Inhibition: NVP-BAG956 also inhibits PDK1, a kinase responsible for activating AKT by phosphorylating it at a specific site. By blocking PDK1 activity, NVP-BAG956 prevents AKT activation and its downstream signaling cascade [1, 2].

This dual targeting disrupts the PI3K/AKT pathway, leading to:

  • Reduced cell proliferation
  • Increased apoptosis (programmed cell death)
  • Inhibition of tumor growth and angiogenesis (blood vessel formation) [1, 2].

Data Source:

NVP-BAG956 is primarily used for research purposes and is not intended for human or veterinary use [1, 2]. Studies suggest potential cytotoxicity (cell toxicity) and warrant caution when handling [4].

Data Source:

Inhibiting PI3K Activity

PI3K is a family of enzymes involved in cell growth, proliferation, and survival. NVP-BAG956 acts as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the active site of PI3K enzymes. This disrupts the PI3K signaling cascade, leading to various downstream effects depending on the specific PI3K isoform targeted. Studies have shown NVP-BAG956 to be particularly effective against PI3K delta (PI3Kδ), alpha (PI3Kα), and gamma (PI3Kγ) isoforms, with IC50 values (concentration required for 50% inhibition) ranging from 34 to 112 nM [].

Here are some examples of how NVP-BAG956 is used to investigate PI3K function:

  • Cancer Research: PI3K signaling is frequently deregulated in cancer. NVP-BAG956 is employed in studies to understand the role of PI3K in tumor development, progression, and metastasis. Researchers use it to assess the potential of PI3K inhibition as a therapeutic strategy for various cancers like melanoma [].

Targeting PDK1

PDK1 is a kinase that activates other protein kinases, including Akt, a key player in cell survival and proliferation. NVP-BAG956 exhibits potent inhibitory activity against PDK1, with an IC50 value of around 240 nM []. This property allows researchers to investigate the role of PDK1 signaling in various cellular processes.

Here's an example of how NVP-BAG956 is used to study PDK1:

  • Cell Cycle Regulation: PDK1 signaling is crucial for cell cycle progression. Researchers can utilize NVP-BAG956 to dissect the specific contribution of PDK1 in regulating cell cycle checkpoints and identify potential therapeutic targets for cell cycle dysregulation [].
That typically include:

  • Formation of Key Intermediates: Initial steps may involve the synthesis of specific intermediates that serve as precursors to the final compound.
  • Coupling Reactions: These intermediates are then coupled through various organic reactions, often involving amine coupling or similar strategies.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

While specific synthetic routes may vary, the general approach focuses on maintaining structural integrity while achieving high yields .

NVP-BAG956 has demonstrated significant biological activity in various preclinical studies. It exhibits:

  • Antitumor Activity: The compound has shown efficacy in inhibiting tumor growth in various cancer models, including breast cancer and glioblastoma.
  • Cellular Effects: In vitro studies indicate that NVP-BAG956 can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the PI3K/AKT signaling cascade.
  • Selectivity: The compound is noted for its selectivity towards PDK1 over other kinases, which minimizes off-target effects and enhances its therapeutic potential .

NVP-BAG956 has potential applications in several areas:

  • Cancer Research: Its primary application lies in studying tumor biology and developing targeted therapies for cancers with dysregulated PI3K/AKT signaling.
  • Drug Development: The compound serves as a lead compound for developing new inhibitors targeting similar pathways.
  • Biochemical Studies: Researchers utilize NVP-BAG956 to elucidate the mechanisms underlying PI3K/AKT-related cellular processes .

Interaction studies involving NVP-BAG956 primarily focus on its binding affinity and inhibitory effects on various kinases within the PI3K/AKT pathway. Key findings include:

  • Binding Affinity: NVP-BAG956 shows a strong binding affinity for both PI3K and PDK1, with IC50 values indicating effective inhibition at low concentrations.
  • Synergistic Effects: In combination with other therapeutic agents, NVP-BAG956 may enhance antitumor efficacy, suggesting potential for combination therapies in clinical settings .

NVP-BAG956 shares structural and functional similarities with several other compounds that target the PI3K/AKT pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
GDC-0941PI3K inhibitorSelective for class I PI3Ks
AZD8055mTOR inhibitorDual inhibition of mTORC1 and mTORC2
MK-2206AKT inhibitorAllosteric inhibitor with unique binding site

Uniqueness of NVP-BAG956

NVP-BAG956 is distinguished by its dual inhibition of both PI3K and PDK1, offering a unique mechanism compared to other inhibitors that may target only one aspect of the pathway. This dual action enhances its potential effectiveness in disrupting tumor growth signals more comprehensively than single-target inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

427.17969569 g/mol

Monoisotopic Mass

427.17969569 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4UFC2K6E50

Other CAS

853910-02-8

Wikipedia

Bag-956

Dates

Modify: 2023-08-15
1: Bressanin D, Evangelisti C, Ricci F, Tabellini G, Chiarini F, Tazzari PL, Melchionda F, Buontempo F, Pagliaro P, Pession A, McCubrey JA, Martelli AM. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: eliminating activity by targeting at different levels. Oncotarget. 2012 Aug;3(8):811-23. PubMed PMID: 22885370; PubMed Central PMCID: PMC3478458.
2: Marone R, Erhart D, Mertz AC, Bohnacker T, Schnell C, Cmiljanovic V, Stauffer F, Garcia-Echeverria C, Giese B, Maira SM, Wymann MP. Targeting melanoma with dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. Mol Cancer Res. 2009 Apr;7(4):601-13. doi: 10.1158/1541-7786.MCR-08-0366. PubMed PMID: 19372588.
3: Weisberg E, Banerji L, Wright RD, Barrett R, Ray A, Moreno D, Catley L, Jiang J, Hall-Meyers E, Sauveur-Michel M, Stone R, Galinsky I, Fox E, Kung AL, Griffin JD. Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells. Blood. 2008 Apr 1;111(7):3723-34. doi: 10.1182/blood-2007-09-114454. Epub 2008 Jan 9. PubMed PMID: 18184863; PubMed Central PMCID: PMC2275029.

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